9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole
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Overview
Description
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields such as optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9H-carbazole with 2-(4-methyl-2-nitrophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, particularly at the 3- and 6-positions, due to the electron-rich nature of the aromatic ring.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole has several scientific research applications:
Optoelectronics: Due to its excellent optoelectronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Carbazole derivatives have shown potential in medicinal chemistry for their anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to transport charge and emit light is attributed to its unique electronic structure and conjugation length . In pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole can be compared with other carbazole derivatives such as:
Properties
IUPAC Name |
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-10-11-21(20(14-15)23(24)25)26-13-12-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFVSPOIQKTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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